フェニルメチルアミン

Phenylmethylamines are a class of organic compounds characterized by the presence of a phenyl group attached to a methylamine moiety. These molecules exhibit a diverse range of biological activities and applications, depending on their specific structure. Common derivatives include β-phenylethylamine (PEA), which is known for its neurochemical effects and role in modulating dopamine release, and amphetamine, an important stimulant with widespread use both medically and recreationally.

Structurally, phenylmethylamines can vary significantly by the position of the phenyl group relative to the amino group. This structural diversity influences their pharmacological properties, making them subjects of extensive research in fields such as neuropharmacology and psychopharmacology. Additionally, certain phenylmethylamines are used as intermediates in the synthesis of pharmaceuticals, while others serve as precursors for natural products or have applications in agrochemicals.

Due to their complex nature and potential therapeutic benefits, these compounds require careful handling and controlled production methods. Their chemical stability and reactivity vary widely, necessitating precise conditions during synthesis and storage.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

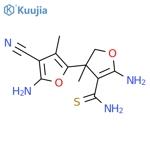

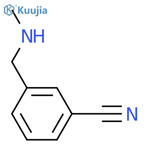

|

3-(Methylamino)methylbenzonitrile | 90389-96-1 | C9H10N2 |

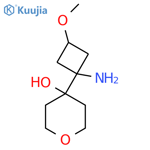

|

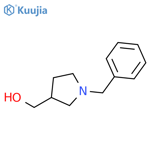

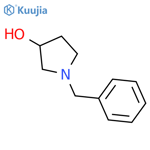

(1-Benzylpyrrolidin-3-yl)methanol | 5731-17-9 | C12H17NO |

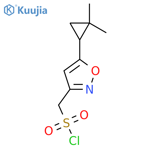

|

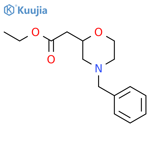

Ethyl 2-(4-benzylmorpholin-2-yl)acetate | 73933-19-4 | C15H21NO3 |

|

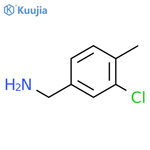

3-chloro-4-methyl-Benzenemethanamine | 67952-93-6 | C8H10ClN |

|

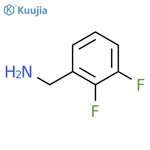

1-(2,3-difluorophenyl)methanamine | 72235-51-9 | C7H7F2N |

|

2,4-Difluorobenzylamine | 72235-52-0 | C7H7F2N |

|

(S)-1-Benzylpyrrolidin-3-ol | 101385-90-4 | C11H15NO |

|

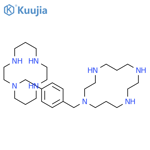

PLERIXAFOR | 110078-46-1 | C28H54N8 |

|

3-Ethoxy-N,N-dimethylbenzenemethanamine | 110207-93-7 | C11H17NO |

|

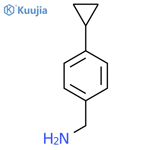

(4-cyclopropylphenyl)methanamine | 118184-67-1 | C10H13N |

関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品